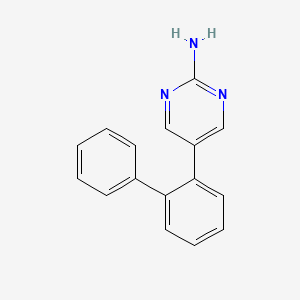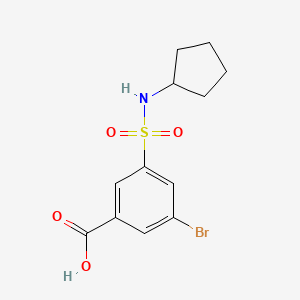
5-biphenyl-2-ylpyrimidin-2-amine
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrimidines, for example, have unique properties due to their aromatic heterocyclic structure .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-phenylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-10-13(11-19-16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-11H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYZMGNEKMNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(N=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide](/img/structure/B3797026.png)
![1-methyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3797034.png)
![N-[1-(hydroxymethyl)propyl]-2-methyl-N-(3-thienylmethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B3797042.png)
![2-ethyl-5-methyl-5'-phenyl-3'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3H,3'H-4,4'-biimidazole](/img/structure/B3797045.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3797056.png)
![[2-(6-aminopyridin-3-yl)phenyl]methanol](/img/structure/B3797061.png)
![2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide](/img/structure/B3797063.png)

![{3-(2-phenylethyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B3797084.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(2-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B3797089.png)
![Ethyl 4-[1-(4-methyl-2-oxopentanoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B3797093.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3797101.png)
![2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B3797104.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)prolinamide](/img/structure/B3797118.png)
